Cas no 784-40-7 (4-chloro-2-(4-fluorobenzoyl)aniline)

4-Chloro-2-(4-fluorobenzoyl)aniline is a halogenated aromatic compound featuring both chloro and fluoro substituents, contributing to its utility as a versatile intermediate in organic synthesis. Its structure, incorporating an aniline moiety and a benzoyl group, makes it valuable for constructing more complex molecules, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing effects of the chloro and fluoro groups enhance reactivity in electrophilic substitution and coupling reactions. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic workflows. Its well-defined molecular architecture allows for precise functionalization, making it a preferred choice for researchers developing novel bioactive compounds or advanced materials.
4-chloro-2-(4-fluorobenzoyl)aniline structure
784-40-7 structure
Product Name:4-chloro-2-(4-fluorobenzoyl)aniline
CAS No:784-40-7
MF:C13H9ClFNO
MW:249.668065786362
MDL:MFCD07780289
CID:891716
PubChem ID:10955955
Update Time:2025-05-25

4-chloro-2-(4-fluorobenzoyl)aniline Chemical and Physical Properties

Names and Identifiers

    • (2-AMINO-5-CHLOROPHENYL)(4-FLUOROPHENYL)METHANONE
    • (2-Amino-5-chloro-phenyl)-(4-fluoro-phenyl)-methanone
    • 2-Amino-5-chlor-4'-fluorbenzophenon
    • 2-Amino-5-chlor-4'-fluor-benzophenon
    • 4-chloro-2-(4-fluorobenzoyl)aniline
    • CTK9A4882
    • F2102-0108
    • STL301634
    • SureCN2472942
    • (2-amino-5-chlorophenyl)-(4-fluorophenyl)methanone
    • SCHEMBL2472942
    • EN300-201220
    • SB81175
    • 784-40-7
    • AMY37660
    • Z1227746534
    • OYBRKOIWKRMOPW-UHFFFAOYSA-N
    • AKOS005362443
    • G23018
    • MDL: MFCD07780289
    • Inchi: 1S/C13H9ClFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2
    • InChI Key: OYBRKOIWKRMOPW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(C1C=CC(=CC=1)F)=O)N

Computed Properties

  • Exact Mass: 249.03577
  • Monoisotopic Mass: 249.0356698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09

4-chloro-2-(4-fluorobenzoyl)aniline Pricemore >>

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4-chloro-2-(4-fluorobenzoyl)aniline Related Literature

Additional information on 4-chloro-2-(4-fluorobenzoyl)aniline

Comprehensive Overview of 4-Chloro-2-(4-fluorobenzoyl)aniline (CAS No. 784-40-7): Properties, Applications, and Industry Insights

4-Chloro-2-(4-fluorobenzoyl)aniline (CAS 784-40-7) is a specialized organic compound with a molecular formula of C13H9ClFNO. This halogenated aniline derivative features a unique structural combination of chloro and fluoro substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular weight of 249.67 g/mol and precise chemical structure contribute to its reactivity in cross-coupling reactions and other organic transformations.

In recent years, the demand for fluorinated compounds like 4-chloro-2-(4-fluorobenzoyl)aniline has surged due to their enhanced metabolic stability and bioavailability in drug development. Researchers frequently search for "fluorobenzoyl aniline applications" or "CAS 784-40-7 synthesis methods," reflecting growing interest in its role in medicinal chemistry. The compound's electron-withdrawing groups (chloro and fluoro) make it particularly useful in designing kinase inhibitors and antibacterial agents.

The physicochemical properties of 784-40-7 include a melting point range of 120-123°C and moderate solubility in polar organic solvents like DMSO or methanol. These characteristics are critical for its handling in industrial processes, as evidenced by frequent queries about "4-chloro-2-(4-fluorobenzoyl)aniline solubility" and "stability under reflux conditions." Analytical techniques such as HPLC and NMR spectroscopy are typically employed for purity verification, addressing another common user concern about "CAS 784-40-7 analytical methods."

From an environmental perspective, sustainable synthesis routes for halogenated anilines have become a hot topic. Innovations in catalytic fluorination and green chemistry approaches align with industry trends toward reducing waste in fine chemical production. Searches for "eco-friendly 4-fluorobenzoyl derivatives" highlight this shift, positioning 784-40-7 as a case study for green synthetic methodologies.

In material science, this compound's aromatic stacking capability attracts attention for designing organic semiconductors and liquid crystal materials. The π-conjugated system enhanced by the fluorobenzoyl group enables charge transport tuning—a property frequently explored in "small molecule electronics" research. Such interdisciplinary applications demonstrate why "4-chloro-2-(4-fluorobenzoyl)aniline material properties" ranks high in academic search databases.

Quality control remains paramount for CAS 784-40-7 suppliers, with stringent specifications for residual solvents and heavy metal content. Industry professionals often inquire about "GMP-grade 4-chloro-2-(4-fluorobenzoyl)aniline" or "regulatory compliance," reflecting its use in API manufacturing. Storage recommendations typically suggest amber glass containers under inert atmosphere to prevent degradation, addressing another frequent query about "compound stability over time."

Emerging research explores structure-activity relationships (SAR) of 784-40-7 derivatives in targeted drug delivery systems. The meta-substitution pattern of chlorine and the para-fluorobenzoyl moiety create unique steric and electronic effects that influence receptor binding—a subject of numerous "aniline derivative pharmacophores" studies. This aligns with current trends in personalized medicine and fragment-based drug design.

For synthetic chemists, optimizing yield in multi-step syntheses involving 4-chloro-2-(4-fluorobenzoyl)aniline remains a key challenge. Recent patents describe improved Buchwald-Hartwig amination protocols and microwave-assisted reactions to enhance efficiency—topics frequently searched alongside "scale-up challenges for CAS 784-40-7." These advancements support the compound's growing role in high-value chemical production.

Spectroscopic characterization of 784-40-7 reveals distinctive IR absorption bands at 1680 cm-1 (C=O stretch) and 1250 cm-1 (C-F stretch), while its proton NMR displays characteristic aromatic region splitting patterns. These spectral features are crucial for identity confirmation, as indicated by laboratory searches for "4-chloro-2-(4-fluorobenzoyl)aniline spectral data." Such analytical details support quality assurance in both research and industrial settings.

The global market for fluorinated fine chemicals is projected to grow at 6.2% CAGR through 2030, with 4-chloro-2-(4-fluorobenzoyl)aniline benefiting from expanded applications in crop protection chemicals and veterinary pharmaceuticals. Regional supply chain analyses and "CAS 784-40-7 market trends" searches reflect industry interest in procurement strategies and technical-grade specifications for different end uses.

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